molecular formula C30H32N6O4 B13360656 N-(5-Acrylamido-4-(2-(dimethylamino)ethoxy)-2-methoxyphenyl)-N-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)acrylamide

N-(5-Acrylamido-4-(2-(dimethylamino)ethoxy)-2-methoxyphenyl)-N-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)acrylamide

Cat. No.: B13360656
M. Wt: 540.6 g/mol
InChI Key: UEYJJKUGQHYHRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Acrylamido-4-(2-(dimethylamino)ethoxy)-2-methoxyphenyl)-N-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)acrylamide is a synthetic organic compound. It is characterized by its complex structure, which includes acrylamido, dimethylaminoethoxy, methoxyphenyl, indolyl, and pyrimidinyl groups. Compounds like this are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including:

    Formation of the acrylamido group: This can be achieved through the reaction of an amine with acryloyl chloride under basic conditions.

    Introduction of the dimethylaminoethoxy group: This step might involve the alkylation of a phenol with a dimethylaminoethyl halide.

    Formation of the indolyl group: This can be synthesized through Fischer indole synthesis.

    Pyrimidinyl group formation: This might involve the condensation of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or dimethylamino groups.

    Reduction: Reduction reactions could target the acrylamido or pyrimidinyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as an intermediate in the synthesis of other complex molecules.

Biology

    Biological assays: Used in various assays to study its biological activity.

    Drug development: Potential lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic agents: Investigated for potential therapeutic effects, such as anticancer or antimicrobial activities.

Industry

    Material science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of such a compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(1H-indol-3-yl)pyrimidin-2-yl)acrylamide: Similar structure but lacks the dimethylaminoethoxy and methoxyphenyl groups.

    N-(5-Acrylamido-2-methoxyphenyl)-N-(4-(1H-indol-3-yl)pyrimidin-2-yl)acrylamide: Similar but lacks the dimethylaminoethoxy group.

Uniqueness

The presence of the dimethylaminoethoxy group and the specific arrangement of functional groups in N-(5-Acrylamido-4-(2-(dimethylamino)ethoxy)-2-methoxyphenyl)-N-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)acrylamide may confer unique biological activities and chemical properties, making it a compound of interest for further research.

Properties

Molecular Formula

C30H32N6O4

Molecular Weight

540.6 g/mol

IUPAC Name

N-[2-[2-(dimethylamino)ethoxy]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]-prop-2-enoylamino]phenyl]prop-2-enamide

InChI

InChI=1S/C30H32N6O4/c1-7-28(37)32-23-17-25(27(39-6)18-26(23)40-16-15-34(3)4)36(29(38)8-2)30-31-14-13-22(33-30)21-19-35(5)24-12-10-9-11-20(21)24/h7-14,17-19H,1-2,15-16H2,3-6H3,(H,32,37)

InChI Key

UEYJJKUGQHYHRP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)N(C4=C(C=C(C(=C4)NC(=O)C=C)OCCN(C)C)OC)C(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.